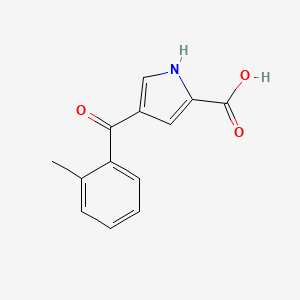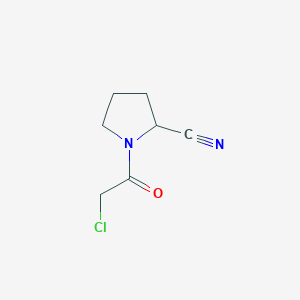
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid is an organic compound with the chemical formula C13H11NO3. It is a white solid with a melting point of approximately 148-150 degrees Celsius. This compound is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. It is often used as an intermediate in organic synthesis and as an important starting material in the preparation of other organic compounds. It is also commonly used in drug synthesis, dye synthesis, and the preparation of fine chemicals .
Métodos De Preparación
The preparation of 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid can generally be achieved by reacting benzoyl chloride with methylaniline under basic conditions. The reaction equation is as follows: [ \text{benzoyl chloride} + \text{methylaniline} + \text{base} \rightarrow \text{this compound} ]
Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: This compound is involved in the development of new drugs with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and fine chemicals
Mecanismo De Acción
The mechanism of action of 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid can be compared with other similar compounds, such as:
Benzoyl derivatives: These compounds share the benzoyl functional group and exhibit similar chemical properties and reactivity.
Pyrrole derivatives: These compounds contain the pyrrole ring and are used in similar applications, such as drug synthesis and organic synthesis
The uniqueness of this compound lies in its specific structure, which combines the benzoyl and pyrrole moieties, providing distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSALZBGKXLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)
![2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2591137.png)
![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)
![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)
![N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2591144.png)

![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)

![3-(2-bromophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]propanamide](/img/structure/B2591150.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide](/img/structure/B2591152.png)
![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)
![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)
